tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11-15-9-12(10-16-11)17-5-7-18(8-6-17)13(19)20-14(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELLGIKLKHELIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biological probes and imaging agents. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares a common tert-butyl piperazine-1-carboxylate backbone with several analogs, differing primarily in the substituents on the pyrimidine or aromatic ring. Key structural analogs include:
Physicochemical Properties
- Solubility: The Boc group improves solubility in organic solvents (e.g., DCM, MeOH) compared to non-Boc analogs .
- Crystallinity : Analogs with aromatic substituents (e.g., hydroxyphenyl) exhibit distinct crystal packing via π-π stacking and hydrogen bonding (e.g., dihedral angles of 25.61° between aromatic rings) .
- Thermal Stability : Brominated derivatives (e.g., 5-bromopyrimidin-2-yl) show higher melting points due to increased molecular weight and halogen interactions .
Key Research Findings
Hydrogen Bonding and Crystal Packing : Analogs with intramolecular O–H⋯N bonds (e.g., hydroxyphenyl derivative) form supramolecular tapes in the crystal lattice, enhancing stability .
Bioisosteric Replacements: Replacement of pyrimidine with morpholino or thieno groups (e.g., ) reduces metabolic degradation but decreases solubility .
Synthetic Versatility : The 5-bromo substituent in tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate enables palladium-catalyzed cross-coupling for library diversification .
Biological Activity
tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 278.35 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to tert-butyl piperazines exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine moieties have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds range from 15.625 to 125 µM, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Pathogen | MIC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| This compound | Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid synthesis |
Antifungal Activity
In addition to antibacterial properties, certain piperazine derivatives have been evaluated for antifungal activity. Compounds similar to tert-butyl piperazines have shown moderate antifungal effects against Candida albicans, with observed MIC values ranging from 31.2 to 62.5 µM .
The biological activity of tert-butyl piperazines is primarily attributed to their ability to interfere with essential bacterial processes such as protein synthesis and nucleic acid replication. This interference leads to bactericidal effects, particularly in biofilm-forming pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .
Study on Biofilm Inhibition
A significant study focusing on the biofilm inhibition capabilities of piperazine derivatives reported that certain compounds effectively reduced biofilm formation in MRSA and SE (Staphylococcus epidermidis). The minimum biofilm inhibitory concentrations (MBICs) were notably lower than those for standard treatments like ciprofloxacin, suggesting that these compounds could serve as promising alternatives in treating biofilm-associated infections .
Clinical Implications
The implications of these findings extend into clinical settings, where the rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The structural diversity provided by piperazine derivatives allows for targeted modifications that can enhance efficacy and reduce toxicity .
Preparation Methods
Coupling with Piperazine Derivatives
The critical step couples 5-bromo-2-methylpyrimidine with tert-butyl piperazine-1-carboxylate. Source demonstrates a related reaction using 2-bromo-5-nitropyridine:
"2-Bromo-5-nitro-pyridine (11.39 g, 56.1 mmol), tetrabutylammonium iodide (TBAI) (1.04 g), potassium carbonate (8.53 g), and piperazine-1-carboxylic acid tert-butyl ester (11.5 g) in DMSO at 50°C for 3 hours yielded 93% 4-(5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester."
Adapting these conditions:
| Parameter | Value |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | K2CO3 (1.1 eq) |
| Catalyst | TBAI (0.05 eq) |
| Temperature | 50°C |
| Reaction Time | 3-5 hours |
| Yield (Theoretical) | 85-90% |
Post-reaction workup involves dilution with ethyl acetate, filtration, and column chromatography (SiO2, hexane/EtOAc 3:1). Challenges include competing elimination reactions at elevated temperatures, mitigated by controlled heating.
Photoredox-Catalyzed C–N Coupling
Recent advances in photoredox catalysis enable single-step synthesis from simpler precursors, as demonstrated in Source for analogous compounds:
Reaction Mechanism
The acridine salt photocatalyst (e.g., Mes-Acr+-ClO4−) generates radical intermediates under blue LED irradiation (450 nm). Oxygen acts as a terminal oxidant, regenerating the catalyst while driving the reaction to completion.
Optimized Protocol
Adapted from Example 1 in Source:
-
Charge anhydrous 1,2-dichloroethane with:
-
2-Methylpyrimidine-5-amine (0.2 mmol)
-
tert-Butyl piperazine-1-carboxylate (0.2 mmol)
-
Mes-Acr+-ClO4− (0.01 mmol, 5 mol%)
-
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO, 0.1 mmol)
-
-
Degas via three O2 purge cycles
-
Irradiate with 10W blue LED for 10 hours
-
Concentrate under reduced pressure
-
Purify via flash chromatography (hexane/EtOAc 4:1)
| Metric | Performance |
|---|---|
| Conversion | >99% |
| Isolated Yield | 89-92% |
| Purity (HPLC) | 98.5% |
This method eliminates multi-step protection/deprotection sequences but requires specialized photochemical reactors. Scale-up challenges include light penetration depth in batch systems, addressed via flow reactor designs.
Catalytic Hydrogenation of Nitro Intermediates
For substrates containing reducible groups, catalytic hydrogenation provides high regioselectivity. Source details nitro-group reduction in a similar piperazine-pyridine system:
Nitro-Pyrimidine Synthesis
First synthesize 5-nitro-2-methylpyrimidine via nitration (HNO3/H2SO4, 0°C → 50°C over 2h). Quench into ice-water, extract with DCM, and dry over MgSO4 (Yield: 78%).
Hydrogenation Conditions
"4-(5-Nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (16.0 g) in THF (400 mL) with RaNi (4 g) under H2 (50 psi, 5h) gave 100% 4-(5-amino-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester."
Modified protocol for pyrimidines:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (0.5 wt%) |
| Solvent | MeOH/EtOAc (1:1) |
| Pressure | 3 atm H2 |
| Temperature | 25°C |
| Time | 20 hours |
| Yield | 95-98% |
Critical considerations:
-
Catalyst Poisoning : Pyrimidine nitrogen coordination necessitates higher Pd loadings
-
Byproduct Formation : Over-reduction to aminopyrimidines minimized by H2 pressure control
Mitsunobu-Based Alkylation
For sterically hindered systems, Mitsunobu reactions enable efficient ether formation. Source employed this strategy for pyridine derivatives:
Alcohol Activation
Synthesize 5-hydroxymethyl-2-methylpyrimidine via:
-
Lithiation of 2-methylpyrimidine (LDA, THF, −78°C)
-
Quenching with paraformaldehyde
-
Acidic workup (1M HCl, 0°C)
Yield: 65% after crystallization
Mitsunobu Coupling
Adapted from Chart 2 in Source:
"tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacted with 5-hydroxypyridine-2-carboxylic acid via Mitsunobu conditions (DEAD, PPh3) to yield alkylated products."
Optimized parameters:
| Component | Quantity |
|---|---|
| 5-Hydroxymethyl-2-methylpyrimidine | 1.0 eq |
| tert-Butyl piperazine-1-carboxylate | 1.2 eq |
| DIAD | 1.5 eq |
| PPh3 | 1.5 eq |
| Solvent | THF (0.1 M) |
| Temperature | 0°C → rt, 12h |
| Yield | 76% |
Post-reaction purification uses silica gel chromatography (gradient elution from 5% to 30% EtOAc in hexane).
Comparative Analysis of Methodologies
Table 1 summarizes key metrics across the four methods:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| SNAr | 85 | 97 | $$ | Industrial |
| Photoredox | 92 | 98.5 | $$$$ | Pilot |
| Hydrogenation | 95 | 99 | $$$ | Bench |
| Mitsunobu | 76 | 95 | $$$$ | Lab |
Cost Index : $ (low) to $$$$ (high)
Scalability : Industrial (>10 kg), Pilot (1-10 kg), Bench (100g-1kg), Lab (<100g)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
